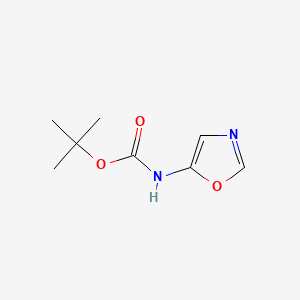

tert-Butyl oxazol-5-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUWGIWHBNPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721002 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-07-1 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Oxazol-5-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl oxazol-5-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its synthesis, physicochemical properties, and potential applications in drug development, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound (CAS RN: 1346809-07-1) is a carbamate-protected derivative of 5-aminooxazole. The introduction of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility as a building block in multi-step organic syntheses.[1]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key chemical identifiers and typical properties inferred from closely related structures and supplier specifications.

| Property | Value | Reference |

| CAS Number | 1346809-07-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform; slightly soluble in water and petroleum ether (inferred from tert-butyl carbamate).[2] | |

| Storage | Store at room temperature. | [1] |

Spectral Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Singlet | 1H | Oxazole C2-H |

| ~ 6.9 - 7.1 | Singlet | 1H | Oxazole C4-H |

| ~ 6.5 - 6.8 | Broad Singlet | 1H | N-H (carbamate) |

| ~ 1.5 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152-154 | C=O (carbamate) |

| ~ 148-150 | Oxazole C2 |

| ~ 138-140 | Oxazole C5 |

| ~ 120-122 | Oxazole C4 |

| ~ 81-83 | -C(CH₃)₃ (Boc) |

| ~ 28 | -C(CH₃)₃ (Boc) |

Synthesis of this compound

The synthesis of this compound can be logically approached as a two-step process: first, the formation of the 5-aminooxazole core, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Aminooxazole (Illustrative Multicomponent Reaction)

A versatile method for the synthesis of polysubstituted 5-aminooxazoles is through a three-component reaction involving an aldehyde, an amine, and an isocyanoacetamide.

-

Materials:

-

Aldehyde (e.g., formaldehyde or a suitable precursor) (1.0 eq)

-

Amine (e.g., ammonia or a suitable precursor) (1.0 eq)

-

Isocyanoacetamide (1.0 eq)

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, amine, and isocyanoacetamide in methanol.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-aminooxazole.

-

Step 2: Boc Protection of 5-Aminooxazole

The protection of the amino group of 5-aminooxazole can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

-

Materials:

-

5-Aminooxazole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)) (1.0 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

-

Procedure:

-

Dissolve 5-aminooxazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for a few minutes.

-

Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Applications in Drug Development

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[5][6] The carbamate functional group also plays a crucial role in drug design, often enhancing the biological activity of pharmacophores.

Potential Pharmacological Activities

Derivatives of oxazole have demonstrated significant potential in various therapeutic areas, including:

-

Anticancer Agents: Oxazole-containing compounds have been shown to inhibit various targets in cancer cells, such as protein kinases, STAT3, and tubulin, leading to apoptosis.[7]

-

Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal agents.[4]

-

Anti-inflammatory Activity: Certain oxazole derivatives have exhibited anti-inflammatory properties, for instance, by inhibiting COX-2.[6]

The incorporation of a Boc-protected amine at the 5-position of the oxazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.

Role in Synthesis and Drug Design Workflow

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug development. Its synthesis, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established methods for the formation of the 5-aminooxazole core followed by standard Boc protection. The presence of the versatile oxazole scaffold suggests that derivatives of this compound could exhibit a range of interesting biological activities. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound|CAS 1346809-07-1|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

Spectroscopic and Analytical Profile of tert-Butyl oxazol-5-ylcarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound tert-butyl oxazol-5-ylcarbamate. Due to the limited availability of direct experimental spectra in public-domain scientific literature and databases, this document presents a combination of available physical properties, predicted computational data, and expected spectroscopic characteristics derived from analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring NMR, IR, and MS data are also provided to guide researchers in their own characterization efforts.

Compound Identification and Physical Properties

This compound is a heterocyclic compound incorporating an oxazole ring and a tert-butoxycarbonyl (Boc) protecting group.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 1346809-07-1 |

Predicted Physicochemical Properties:

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 64.36 Ų |

| LogP | 2.0216 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | Oxazole C2-H |

| ~ 6.8 - 7.2 | Singlet | 1H | Oxazole C4-H |

| ~ 6.5 - 7.0 | Broad Singlet | 1H | N-H (carbamate) |

| ~ 1.50 | Singlet | 9H | -C(CH₃)₃ (Boc group)[2] |

Expected ¹³C-NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 - 155 | C=O (carbamate) |

| ~ 148 - 152 | C2 (oxazole) |

| ~ 135 - 140 | C5 (oxazole) |

| ~ 115 - 125 | C4 (oxazole) |

| ~ 80 - 82 | -C (CH₃)₃ (Boc group) |

| ~ 28 | -C(C H₃)₃ (Boc group) |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3400 - 3200 | Medium, Sharp | N-H Stretch | Secondary Amine (Carbamate)[3] |

| ~ 2980 - 2960 | Medium to Strong | C-H Stretch (asymmetric) | -CH₃ (tert-butyl) |

| ~ 2870 | Medium | C-H Stretch (symmetric) | -CH₃ (tert-butyl) |

| ~ 1725 - 1700 | Strong | C=O Stretch | Carbamate[4] |

| ~ 1600 - 1580 | Medium | C=N Stretch | Oxazole Ring |

| ~ 1530 - 1510 | Medium | N-H Bend | Secondary Amine (Carbamate) |

| ~ 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine[3] |

| ~ 1160 | Strong | C-O Stretch | Carbamate |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Impact - EI)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 184. A prominent fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[5]

| m/z | Fragment |

| 184 | [M]⁺ |

| 128 | [M - C₄H₈]⁺ |

| 111 | [M - C₄H₉O]⁺ |

| 84 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

¹H-NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C-NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Ensure good contact between the sample and the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: For GC-MS, electron impact (EI) at 70 eV is a standard method. For LC-MS, electrospray ionization (ESI) in positive ion mode would be appropriate.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to tert-Butyl oxazol-5-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl oxazol-5-ylcarbamate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile building block. Experimental protocols and characterization data are presented to facilitate its use in research and development.

Introduction

This compound (CAS No. 1346809-07-1) is a protected amino-oxazole derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function and the inherent reactivity of the oxazole ring make it a valuable intermediate in the synthesis of more complex molecules. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its utility has been demonstrated in contemporary organic synthesis, particularly in cycloaddition reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1346809-07-1 | N/A |

| Molecular Formula | C₈H₁₂N₂O₃ | N/A |

| Molecular Weight | 184.19 g/mol | N/A |

| Appearance | White to off-white solid | Commercial supplier data |

| Purity | ≥97% | Commercial supplier data |

Synthesis and Characterization

Logical Synthesis Workflow

Caption: Plausible retrosynthetic analysis of this compound.

Experimental Protocol: A General Method for Boc Protection of an Amino-heterocycle

The following is a general procedure for the Boc protection of an amino-heterocycle, which can be adapted for the synthesis of this compound from 5-aminooxazole.

Materials:

-

5-Aminooxazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-aminooxazole in the chosen anhydrous solvent (DCM or THF).

-

Add the base (TEA or DIPEA, 1.1-1.5 equivalents).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

While a dedicated, comprehensive spectral analysis for this compound is not available in the searched literature, the expected characteristic signals based on its structure are provided below.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A broad singlet in the region of 7-9 ppm, corresponding to the NH proton of the carbamate.

-

Signals corresponding to the oxazole ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 150-160 ppm for the carbonyl carbon of the carbamate.

-

Signals corresponding to the carbons of the oxazole ring.

IR (Infrared) Spectroscopy:

-

An N-H stretching band around 3300-3400 cm⁻¹.

-

A strong C=O stretching band for the carbamate at approximately 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Chemical Reactivity and Applications

This compound serves as a valuable dienophile in [4+2] Diels-Alder cycloaddition reactions.

Application in the Synthesis of Pentafluorosulfanylated Aminofurans

A notable application of this compound is in the synthesis of a 4-SF₅-2-aminofuran derivative.[1] In a specific example, its reaction with a pentafluorosulfanylated alkyne under thermal conditions did not yield the expected pyridinol but instead produced the aminofuran derivative.[1]

Experimental Protocol: Diels-Alder Reaction of this compound [1]

Materials:

-

This compound

-

Pentafluorosulfanyl-alkyne derivative

-

Solvent (e.g., 1,2-dichlorobenzene)

-

Microwave reactor or oil bath

Procedure:

-

In a microwave vial, combine the pentafluorosulfanyl-alkyne and this compound (as the diene).

-

Add the solvent to the mixture.

-

Heat the reaction mixture under microwave irradiation or in an oil bath at a specified temperature and for a specific duration.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR or LC-MS).

-

Upon completion, cool the reaction mixture and purify the product using column chromatography.

The reaction yielded the 4-SF₅-2-aminofuran in a 64% NMR yield and 31% isolated yield.[1] The structure of the product was unambiguously confirmed by single-crystal X-ray diffraction.[1]

Logical Workflow for the Diels-Alder Reaction

Caption: Experimental workflow for the Diels-Alder reaction.

Biological Activity

Currently, there is no publicly available information detailing any specific biological activity or investigation into the medicinal chemistry applications of this compound. Its primary role appears to be that of a synthetic intermediate.

Conclusion

This compound is a functionalized heterocyclic compound with demonstrated utility in organic synthesis, particularly as a diene in Diels-Alder reactions. While its discovery and a detailed historical account are not well-documented, its commercial availability and application in the synthesis of complex molecules underscore its importance as a chemical building block. Further research into its reactivity and potential biological applications could unveil new opportunities for this versatile molecule.

References

The Versatile Building Block: A Technical Guide to tert-Butyl oxazol-5-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds play a crucial role in the development of new therapeutic agents. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous biologically active natural products and synthetic compounds. When functionalized with a protected amino group, such as in tert-butyl oxazol-5-ylcarbamate , it becomes a versatile precursor for the introduction of the 5-aminooxazole moiety in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of stability under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.

This technical guide provides an in-depth overview of the role of this compound as a building block in organic synthesis. While direct and detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established methodologies for oxazole synthesis and amine protection. Furthermore, it explores the potential reactivity and applications of this compound in the synthesis of more complex molecules, drawing parallels from related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1346809-07-1 |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

Proposed Synthetic Pathway

A potential route to this compound is illustrated below. This pathway involves the initial synthesis of a polysubstituted 5-aminooxazole via a three-component reaction, followed by Boc-protection.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on analogous reactions. These should be considered as a starting point for the development of a robust synthesis of this compound.

Step 1: Synthesis of a Substituted 5-Aminooxazole

A multi-component reaction, such as the Ugi or a related isocyanide-based reaction, can be employed to construct the 5-aminooxazole ring. The specific starting materials would determine the substituents on the oxazole ring. For the synthesis of the parent 5-aminooxazole, a simplified set of starting materials would be required, and the reaction conditions would need to be optimized.

-

Materials: Appropriate aldehyde, amine, and isocyanide, solvent (e.g., methanol, dichloromethane).

-

Procedure:

-

To a solution of the aldehyde and amine in the chosen solvent, add the isocyanide dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aminooxazole derivative.

-

Step 2: Boc-Protection of the 5-Aminooxazole

The protection of the amino group of the synthesized 5-aminooxazole can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Materials: 5-Aminooxazole derivative, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve the 5-aminooxazole derivative in the chosen solvent.

-

Add the base, followed by the dropwise addition of a solution of (Boc)₂O in the same solvent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Role as a Building Block in Organic Synthesis

While specific examples of the application of this compound are not widespread in the literature, its structure suggests several potential uses as a versatile building block in organic synthesis, particularly in the construction of molecules with therapeutic potential.

Precursor to 5-Aminooxazoles

The most straightforward application is its use as a stable, protected precursor to 5-aminooxazole. The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the free amine. This free amine can then participate in a variety of subsequent reactions.

Caption: Deprotection and subsequent reactions of the 5-aminooxazole core.

Participation in Coupling Reactions

The oxazole ring itself can participate in various transition-metal-catalyzed cross-coupling reactions. Although the carbamate group might influence the reactivity, derivatization of the oxazole ring at other positions (e.g., C2 or C4) could be explored to introduce further diversity.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of the deprotected 5-aminooxazole (possessing both an amino group and a heterocyclic ring) makes it an ideal candidate for the synthesis of fused heterocyclic systems through condensation reactions with appropriate bifunctional reagents.

Applications in Drug Discovery

The 5-aminooxazole scaffold is a component of various biologically active molecules. The use of this compound as a building block allows for the systematic exploration of the chemical space around this core structure in the quest for new drug candidates. The Boc-protected nature of the building block is particularly advantageous for multi-step syntheses and for the generation of chemical libraries for high-throughput screening.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- Signals in the aromatic region for the oxazole ring protons.- A broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- Signals corresponding to the carbons of the oxazole ring.- A signal for the carbonyl carbon of the carbamate group (~150-160 ppm). |

| IR | - N-H stretching vibration around 3300-3400 cm⁻¹.- C=O stretching vibration of the carbamate at ~1700-1720 cm⁻¹.- C-O stretching vibrations.- C=N and C=C stretching vibrations of the oxazole ring. |

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its structure combines the desirable features of a Boc-protected amine with the biologically relevant oxazole scaffold. Although detailed synthetic and application data for this specific molecule are currently limited in the public domain, this guide provides a framework for its potential synthesis, reactivity, and application based on established chemical principles. Further research into the synthesis and utility of this compound is warranted and will undoubtedly contribute to the development of novel and efficient routes to complex and biologically active molecules. Researchers and drug development professionals are encouraged to explore the potential of this building block in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl N-(1,3-oxazol-5-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl N-(1,3-oxazol-5-yl)carbamate is a valuable building block in medicinal chemistry and drug discovery. The presence of the oxazole ring, a bioisostere for amide and ester functionalities, coupled with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This document provides a detailed two-step protocol for the synthesis of tert-Butyl N-(1,3-oxazol-5-yl)carbamate, commencing with the formation of the 5-aminooxazole core, followed by its N-Boc protection.

Overall Synthesis Workflow

The synthesis is a two-step process:

-

Step 1: Synthesis of 5-Amino-1,3-oxazole. This step involves the formation of the oxazole ring. A common method for this is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

-

Step 2: N-Boc Protection. The resulting 5-aminooxazole is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Figure 1: Overall synthetic workflow for tert-Butyl N-(1,3-oxazol-5-yl)carbamate.

Experimental Protocols

Step 1: Synthesis of 5-Amino-1,3-oxazole

This protocol is based on the principles of the Van Leusen oxazole synthesis.[1][2]

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Formamide

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in methanol, add tosylmethyl isocyanide (TosMIC) (1.0 equivalent) at room temperature.

-

Add formamide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1,3-oxazole, which can be purified by column chromatography on silica gel.

Step 2: N-Boc Protection of 5-Amino-1,3-oxazole

This protocol describes the protection of the amino group of 5-amino-1,3-oxazole using di-tert-butyl dicarbonate.

Materials:

-

5-Amino-1,3-oxazole (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve 5-amino-1,3-oxazole (1.0 equivalent) in THF or DCM in a round-bottom flask.

-

Add triethylamine (1.5 equivalents) or a catalytic amount of DMAP (0.1 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl N-(1,3-oxazol-5-yl)carbamate as a solid.

Data Presentation

Table 1: Summary of Reactants and Product Information

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) |

| Tosylmethyl isocyanide (TosMIC) | Reactant (Step 1) | C₉H₉NO₂S | 195.24 |

| Formamide | Reactant (Step 1) | CH₃NO | 45.04 |

| 5-Amino-1,3-oxazole | Intermediate | C₃H₄N₂O | 84.08 |

| Di-tert-butyl dicarbonate (Boc₂O) | Reactant (Step 2) | C₁₀H₁₈O₅ | 218.25 |

| tert-Butyl N-(1,3-oxazol-5-yl)carbamate | Final Product | C₈H₁₂N₂O₃ | 184.19 |

Table 2: Characterization Data for tert-Butyl N-(1,3-oxazol-5-yl)carbamate

| Property | Data |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Monoisotopic Mass | 184.0848 Da |

| Appearance | White to off-white solid |

| Predicted ¹H NMR | δ (ppm): 1.49 (s, 9H, -C(CH₃)₃), 7.05 (s, 1H, oxazole-H), 7.50 (s, 1H, oxazole-H), 8.50 (br s, 1H, -NH) |

| Predicted ¹³C NMR | δ (ppm): 28.3 (3C), 81.5, 125.0, 145.0, 152.0, 155.0 |

| Mass Spectrometry (m/z) | [M+H]⁺: 185.0921, [M+Na]⁺: 207.0740[3] |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Figure 2: Logical flow of the two-step synthesis of the target compound.

References

- 1. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Tert-butyl n-(1,3-oxazol-5-yl)carbamate (C8H12N2O3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of aryl halides with tert-butyl carbamate, a variant of the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the synthesis of N-Boc-protected anilines.[1][2] These products are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the aniline moiety in bioactive molecules and the utility of the tert-butyloxycarbonyl (Boc) protecting group.[1] This methodology offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[2][3] This document provides detailed application notes, experimental protocols, and comparative data for this important transformation.

The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and tert-butyl carbamate, which serves as an ammonia equivalent.[1] The process is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and a suitable phosphine ligand.[3][4] The choice of ligand is critical for achieving high efficiency and minimizing side reactions.[4] Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired cross-coupling.[4]

Catalytic Cycle and Mechanism

The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. The generally accepted mechanism for the Buchwald-Hartwig amination consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. This step is often rate-limiting.[3]

-

Amine Coordination and Deprotonation: The amine (in this case, tert-butyl carbamate) coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates an amido-palladium(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination of the N-Boc-protected aniline from the palladium center, regenerating the active Pd(0) catalyst.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and the formation of an imine product.[2]

Key Reaction Components and Optimization

Successful synthesis of N-Boc-protected anilines via this method depends on the careful selection of the palladium source, ligand, base, and solvent.

-

Palladium Source: A variety of palladium precatalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[5][6] Well-defined palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, can also be used to ensure efficient generation of the active Pd(0) species.[4]

-

Ligands: The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands are generally preferred.[4] Ligands such as BrettPhos, XPhos, and RuPhos have proven effective in promoting the coupling of anilines with aryl halides and minimizing side reactions.[4] For instance, the combination of Pd₂(dba)₃·CHCl₃ and the monodentate ligand tert-butyl X-Phos has been shown to be effective for the synthesis of N-Boc-protected anilines from aryl bromides at room temperature.[7]

-

Base: The selection of a suitable base is critical. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][8] The use of sodium tert-butoxide has been reported as crucial for the success of the reaction at room temperature.[7]

-

Solvent: Anhydrous, degassed solvents are necessary to prevent catalyst deactivation. Ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane are commonly used.[5]

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed synthesis of N-Boc-protected anilines using different catalytic systems and substrates.

| Entry | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd₂(dba)₃·CHCl₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 83 | [7] |

| 2 | 4-Bromoanisole | Pd₂(dba)₃·CHCl₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 75 | [7] |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃·CHCl₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 68 | [7] |

| 4 | 2-Bromotoluene | Pd₂(dba)₃·CHCl₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 43 | [7] |

| 5 | 4-Chloro-N,N-dimethylaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 95 | [5] |

| 6 | 4-tert-Butylbromobenzene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | [5] |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

General Procedure for Room-Temperature Synthesis of N-Boc-Anilines from Aryl Bromides

This protocol is adapted from the work of Bhagwanth et al.[7]

Materials:

-

Aryl bromide (1.0 mmol)

-

tert-Butyl carbamate (1.2 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Pd₂(dba)₃·CHCl₃ (0.02 mmol)

-

tert-Butyl X-Phos (0.04 mmol)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), tert-butyl carbamate (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃·CHCl₃ (0.02 mmol), and tert-butyl X-Phos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at room temperature (17-22 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected aniline.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Pd-catalyzed N-Boc aniline synthesis.

Catalytic Cycle Diagram

Caption: Buchwald-Hartwig catalytic cycle for N-Boc anilines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of tert-Butyl oxazol-5-ylcarbamate in the Synthesis of Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant antiviral properties.[1] Oxazole derivatives have demonstrated efficacy against a range of viruses by targeting essential viral enzymes and replication pathways. The versatility of the oxazole ring allows for structural modifications to fine-tune antiviral potency and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of tert-butyl oxazol-5-ylcarbamate , a key building block for the synthesis of novel antiviral agents. The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position of the oxazole ring offers a strategic advantage for controlled, stepwise synthesis of complex antiviral molecules.

Application in Antiviral Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of antiviral compounds. The Boc-protected amine at the 5-position allows for the selective introduction of diverse functionalities after deprotection, enabling the exploration of structure-activity relationships (SAR) in the development of new antiviral drugs. The oxazole core itself is a key pharmacophore in several known antiviral agents.

One potential synthetic route involves the initial modification of the oxazole ring, followed by the deprotection of the Boc group to reveal the amine. This amine can then be acylated, alkylated, or used in coupling reactions to introduce various side chains designed to interact with specific viral targets. For instance, the synthesis of (5-oxazolyl)phenyl amine derivatives has yielded compounds with potent activity against Hepatitis C Virus (HCV) and Coxsackie virus B3 (CVB3) and B6 (CVB6).

Experimental Protocols

While a direct synthesis of a marketed antiviral drug starting from this compound is not prominently documented in publicly available literature, the following protocols illustrate key transformations involving this compound, providing a foundation for its use in antiviral drug discovery programs.

Protocol 1: Deprotection of this compound

A crucial step in utilizing this compound is the removal of the Boc protecting group to liberate the 5-aminooxazole. This can be achieved under mild acidic conditions.

Materials:

-

This compound

-

85 wt % Aqueous phosphoric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add 85 wt % aqueous phosphoric acid (10 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-aminooxazole.

-

Purify the product by column chromatography on silica gel if necessary.

This deprotection method is advantageous due to its mildness, which helps in preserving other sensitive functional groups that might be present in more complex intermediates.[1]

Protocol 2: Diels-Alder Reaction of this compound

This protocol describes a [4+2] Diels-Alder cycloaddition reaction, demonstrating the reactivity of the oxazole ring in this compound. Although the intended product was not formed in this specific research, the methodology provides valuable insight into the compound's reactivity for the synthesis of functionalized heterocyclic systems.

Materials:

-

This compound

-

Pentafluorosulfanyl-alkyne derivative

-

Toluene

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a microwave vial, dissolve this compound (1.0 eq) and the desired pentafluorosulfanyl-alkyne (1.2 eq) in toluene.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 170 °C for 10 minutes.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel. In the reported study, this reaction unexpectedly yielded a 4-SF5-2-aminofuran derivative.[2]

Data Presentation

| Compound Class | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| (5-Oxazolyl)phenyl amines | Hepatitis C Virus (HCV) | Replicon Assay | 0.28 - 0.92 µM | [3] |

| (5-Oxazolyl)phenyl amines | Coxsackie virus B3 (CVB3) | CPE Reduction | < 2.0 µM | [3] |

| (5-Oxazolyl)phenyl amines | Coxsackie virus B6 (CVB6) | CPE Reduction | < 2.0 µM | [3] |

| Spirothiazolidinones with 4-tert-butylphenyl moiety | Influenza A/H3N2 | CPE Reduction | 1.3 µM |

Visualizations

Logical Workflow for Antiviral Synthesis

The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of potential antiviral compounds.

Caption: Synthetic workflow for antiviral agents.

Potential Signaling Pathway Inhibition

Many antiviral drugs derived from heterocyclic scaffolds, including oxazoles, function by inhibiting key viral enzymes or host cell pathways necessary for viral replication. The diagram below represents a generalized signaling pathway that could be targeted.

Caption: Inhibition of viral replication pathway.

References

- 1. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Application of tert-Butyl Oxazol-5-ylcarbamate in Antibiotic Development

Application Note ID: AN-TBOC-OXA-001

Version: 1.0

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][2] The oxazolidinone class of antibiotics, which includes linezolid, has demonstrated clinical success against resistant Gram-positive pathogens by inhibiting bacterial protein synthesis.[3][4] Consequently, the synthesis and evaluation of new oxazole and oxazolidinone derivatives are of considerable interest in the pursuit of next-generation antibiotics.[3][5]

tert-Butyl oxazol-5-ylcarbamate serves as a key building block and intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The tert-butyl carbamate (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable moiety in multi-step organic syntheses.[6][7] This application note details the utility of this compound and its derivatives in the development of novel antibiotic candidates, summarizing their antibacterial activity and providing protocols for their synthesis and evaluation.

Role in Antibiotic Scaffolding and Synthesis

The oxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a range of biological activities, including antibacterial effects.[8][9] The carbamate functionality can modulate the physicochemical properties of a molecule, such as its stability and membrane permeability, and can participate in crucial hydrogen bonding interactions with biological targets.[6]

The tert-butyl carbamate group, in particular, has been incorporated into various antibacterial compounds. For instance, Boc-protected intermediates in the synthesis of biphenolic honokiol analogs have shown significant potency against both MRSA and A. baumannii.[10] This suggests that the Boc-carbamate moiety can be a critical pharmacophore or a useful synthetic handle for generating libraries of potential antibiotic compounds.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of various antibacterial compounds that incorporate oxazole, carbamate, or tert-butyl functionalities, demonstrating the potential of these scaffolds in antibiotic research.

Table 1: Antibacterial Activity of Biphenolic Honokiol Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5F (Boc-protected) | MRSA | 41 | [10] |

| 5F (Boc-protected) | A. baumannii | 80 | [10] |

| 5G | MRSA | 22 | [10] |

| 5G | A. baumannii | 22 | [10] |

| 5N | A. baumannii | 14 | [10] |

| 5Q | A. baumannii | 14 | [10] |

| Vancomycin | MRSA | 2.9 | [10] |

Table 2: Antibacterial Activity of Linezolid Conjugates

| Compound | Target Organism | MIC (µM) | Reference |

| 5d | S. aureus | 4.5 | [4] |

| 5d | B. subtilis | 2.25 | [4] |

| Linezolid | S. aureus | 5.929 | [4] |

Table 3: Antibacterial Activity of Phenylthiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 19 | MRSA | - | [11] |

| 23 | MRSA | - | [11] |

| 26 | MRSA | - | [11] |

| 20 (oxadiazole linker) | Vancomycin-resistant staphylococcal and enterococcal species | 4-8 | [12] |

Experimental Protocols

General Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Derivatives

This protocol describes a general one-step method for synthesizing N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives from aryl carbamates, which is a key step in creating linezolid analogs.[5]

Materials:

-

Aryl carbamate

-

(S)-N-[3-Chloro-2-(acetyloxy)propyl]acetamide

-

Lithium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aryl carbamate and (S)-N-[3-Chloro-2-(acetyloxy)propyl]acetamide in DMF.

-

Cool the solution to 0°C.

-

Add lithium tert-butoxide portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution broth susceptibility assay.[13]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Synthesized compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Associated Pathways

Derivatives synthesized from or related to this compound often target bacterial cell wall synthesis or membrane integrity. For example, certain biphenolic honokiol analogs have been shown to cause bacterial membrane permeabilization.[10] Oxazolidinones, a related class, inhibit the initiation of bacterial protein synthesis.

Below are diagrams illustrating a generalized workflow for antibiotic development and a potential mechanism of action.

Caption: Workflow for antibiotic development using this compound.

Caption: Mechanism of action involving bacterial membrane permeabilization.

Conclusion

This compound and related structures represent a promising avenue for the development of new antibacterial agents. The synthetic versatility of the oxazole ring and the favorable properties imparted by the carbamate moiety make them valuable scaffolds for medicinal chemists. The data presented herein demonstrates the potential for derivatives to exhibit potent activity against clinically relevant, drug-resistant bacteria. Further investigation and optimization of these compounds are warranted to address the growing threat of antibiotic resistance.

References

- 1. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of Biphenolic Anti-Bacterial to Achieve Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophilic Reactions of tert-Butyl Oxazol-5-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oxazol-5-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the electron-donating carbamate group at the C5 position activates the oxazole ring, making it susceptible to electrophilic substitution. This property allows for the introduction of various functional groups, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. Understanding the reactivity of this substrate with different electrophiles is crucial for its effective utilization in synthetic strategies.

The general reactivity trend for electrophilic substitution on an unsubstituted oxazole ring is C4 > C5 > C2.[1] However, the powerful electron-donating nature of the N-Boc-amino group at the C5 position is expected to direct electrophilic attack preferentially to the adjacent C4 position. This regioselectivity is a key feature in the synthetic application of this compound.

These application notes provide an overview of the key electrophilic reactions of this compound, including detailed protocols based on established methodologies for similar electron-rich heterocyclic systems.

Predicted Reaction with Electrophiles: General Mechanism

The reaction of this compound with an electrophile (E+) is predicted to proceed via an electrophilic aromatic substitution mechanism, with preferential attack at the C4 position.

Caption: General mechanism of electrophilic substitution on this compound.

Key Electrophilic Reactions: Protocols and Data

While specific literature detailing a broad range of electrophilic reactions on this compound is limited, the following protocols are based on well-established procedures for analogous electron-rich heterocycles. The expected major product in each case is the 4-substituted isomer. Researchers should consider these as starting points for optimization.

Halogenation (Bromination)

Halogenation introduces a synthetically versatile handle for further functionalization, such as cross-coupling reactions.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-tert-butyl oxazol-5-ylcarbamate.

| Electrophile | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Br+ | NBS | DMF | 0 | 1-2 | 70-90 (estimated) |

| Cl+ | NCS | DCM | 0 - rt | 2-4 | 65-85 (estimated) |

Table 1: Summary of Halogenation Conditions (Predicted)

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The resulting 4-formyl derivative is a key intermediate for the synthesis of a variety of compounds through reactions such as reductive amination, Wittig reactions, and oxidations.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 eq).

-

Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield tert-butyl (4-formyloxazol-5-yl)carbamate.

| Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| POCl₃, DMF | DMF | 40-60 | 2-6 | 60-80 (estimated) |

Table 2: Summary of Vilsmeier-Haack Formylation Conditions (Predicted)

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group, leading to the formation of ketones which are versatile intermediates in drug synthesis.[4]

Experimental Protocol:

-

To a flame-dried flask under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.5-2.0 eq) and a suitable solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C.

-

Slowly add the desired acyl chloride (1.1-1.3 eq) dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring its progress.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain the 4-acyl-tert-butyl oxazol-5-ylcarbamate.

| Acylating Agent | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | AlCl₃ | DCM | 0 - rt | 1-3 | 50-70 (estimated) |

| Benzoyl Chloride | AlCl₃ | DCE | 0 - rt | 2-4 | 45-65 (estimated) |

Table 3: Summary of Friedel-Crafts Acylation Conditions (Predicted)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the electrophilic substitution of this compound.

Caption: A generalized workflow for electrophilic substitution reactions.

Conclusion

This compound is a promising scaffold for the synthesis of functionalized heterocycles through electrophilic substitution reactions. The protocols and data presented, based on established chemical principles, provide a solid foundation for researchers to explore the derivatization of this compound. It is important to note that reaction conditions may require optimization for specific substrates and electrophiles to achieve desired outcomes in terms of yield and purity. Careful monitoring of reaction progress and thorough characterization of products are essential for successful synthesis.

References

Scale-up synthesis of tert-Butyl oxazol-5-ylcarbamate for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of tert-Butyl oxazol-5-ylcarbamate for Preclinical Studies

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their ability to engage with various enzymes and receptors makes them valuable scaffolds in drug discovery.[2][3] this compound, a molecule incorporating both an oxazole ring and a tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate for the synthesis of more complex, biologically active molecules. The Boc group provides a stable yet readily cleavable handle for further functionalization, making it an ideal building block for creating libraries of compounds for preclinical evaluation.

This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for producing the multi-gram quantities required for comprehensive preclinical studies. The protocol is based on the robust and widely-used van Leusen oxazole synthesis, followed by a standard Boc-protection of the resulting amino-oxazole intermediate.[3][4][5]

Overall Synthetic Scheme

The scale-up synthesis is a two-step process. First, 5-amino-oxazole is synthesized via the van Leusen reaction using tosylmethyl isocyanide (TosMIC) and formamide. The resulting 5-amino-oxazole is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl oxazol-5-ylcarbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl oxazol-5-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound is typically achieved in two main stages:

-

Formation of the 5-aminooxazole core: This precursor can be synthesized through various methods, including the cyclization of α-acylamino ketones (a Robinson-Gabriel type synthesis), multicomponent reactions involving an aldehyde, an amine, and an isocyanoacetamide, or transition-metal-catalyzed cycloadditions.

-

N-tert-butoxycarbonylation: The resulting 5-aminooxazole is then protected with a tert-butoxycarbonyl (Boc) group, most commonly using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Q2: What are the most common byproducts observed during the N-tert-butoxycarbonylation of 5-aminooxazole?

Several byproducts can form during the Boc protection step. The prevalence of these byproducts is highly dependent on the reaction conditions, particularly the choice of base and solvent. Common byproducts include:

-

Di-tert-butyl oxazol-5-yl-dicarbamate (Di-Boc protected amine): This results from the double acylation of the amino group.

-

tert-Butyl (tert-butoxycarbonyl)oxazol-5-ylcarbamate: Over-acylation can sometimes occur.

-

Oxazol-5-yl isocyanate: This can form if the reaction is carried out in the presence of certain bases like 4-dimethylaminopyridine (DMAP) and can subsequently react to form ureas.[1]

-

N,N'-bis(oxazol-5-yl)urea: This is formed from the reaction of oxazol-5-yl isocyanate with unreacted 5-aminooxazole.

-

Unreacted 5-aminooxazole: Incomplete reaction will leave the starting material as an impurity.

-

tert-Butanol and Carbon Dioxide: These are breakdown products of the Boc anhydride.

Q3: How can I minimize the formation of the di-Boc byproduct?

The formation of the di-Boc protected byproduct is favored by the use of strong bases and an excess of Boc anhydride. To minimize its formation:

-

Use a milder base, such as triethylamine (TEA) or sodium bicarbonate, instead of stronger bases like 4-dimethylaminopyridine (DMAP).

-

Carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of Boc anhydride.

-

Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity.

Q4: What is the role of a base in the Boc protection reaction?

A base is typically used to deprotonate the amino group of 5-aminooxazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the Boc anhydride.[2] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, and 4-dimethylaminopyridine (DMAP).

Q5: How can I remove unreacted Boc anhydride and other byproducts from my final product?

Purification is typically achieved through aqueous work-up followed by column chromatography.

-

Aqueous Work-up: Washing the reaction mixture with a mild aqueous acid (e.g., dilute HCl) can help remove basic impurities like unreacted amine and some bases. A subsequent wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

-

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of the desired product | 1. Incomplete reaction. 2. Decomposition of the product during work-up or purification. 3. Suboptimal reaction conditions. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding more Boc anhydride or base, or increasing the reaction time or temperature. 2. Avoid prolonged exposure to strong acids or bases during the work-up. When performing column chromatography, assess the stability of the product on silica gel using a 2D-TLC experiment to check for decomposition.[3] 3. Optimize the reaction conditions, including solvent, base, temperature, and reaction time. |

| Presence of a significant amount of di-Boc byproduct | 1. Use of a strong base (e.g., DMAP). 2. Large excess of Boc anhydride. 3. High reaction temperature. | 1. Switch to a milder base like triethylamine or sodium bicarbonate. 2. Use a smaller excess of Boc anhydride (e.g., 1.1 - 1.2 equivalents). 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |

| Formation of urea byproducts | Formation of an isocyanate intermediate, often promoted by bases like DMAP.[1] | Avoid using DMAP as a base if urea formation is a significant issue. Use alternative bases such as triethylamine or sodium bicarbonate. |

| Difficulty in purifying the product by column chromatography | 1. Byproducts have similar polarity to the desired product. 2. The product is degrading on the silica gel column. | 1. Optimize the eluent system for column chromatography. A shallow gradient of increasing polarity may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina. 2. Perform a 2D-TLC to check for on-plate decomposition. If decomposition is observed, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different purification method like recrystallization.[3] |

| Product appears as an oil instead of a solid | The product may be impure. | Purify the product thoroughly using column chromatography. If the purified product is still an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., hexane or a hexane/ethyl acetate mixture) and then cooling it slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization. |

Experimental Protocols

General Protocol for N-tert-butoxycarbonylation of 5-aminooxazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

-

Reaction Setup: In a round-bottom flask, dissolve 5-aminooxazole (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Addition of Base: Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Byproduct Formation

Caption: Pathways to product and common byproducts.

References

- 1. tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | C9H14N2O3 | CID 11052591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of tert-Butyl oxazol-5-ylcarbamate